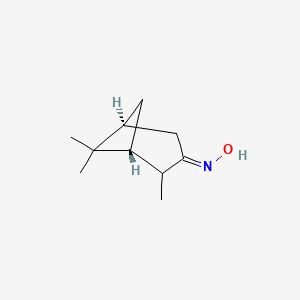

3-Pinanone oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(NE)-N-[(1R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]hydroxylamine |

InChI |

InChI=1S/C10H17NO/c1-6-8-4-7(10(8,2)3)5-9(6)11-12/h6-8,12H,4-5H2,1-3H3/b11-9+/t6?,7-,8+/m0/s1 |

InChI Key |

PLKZJFBLYSCGKF-IUJJKOSZSA-N |

Isomeric SMILES |

CC\1[C@H]2C[C@H](C2(C)C)C/C1=N\O |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1=NO |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for 3 Pinanone Oxime

Established Synthetic Pathways to 3-Pinanone (B99554) Oxime from 3-Pinanone

The most conventional and widely employed method for synthesizing 3-pinanone oxime is through the oximation of 3-pinanone. xisdxjxsu.asia This reaction involves the condensation of 3-pinanone with hydroxylamine (B1172632) or its salts. xisdxjxsu.asiabyjus.com

Oximation Reactions: Reagents and Conditions

The oximation of ketones like 3-pinanone is typically achieved by reacting the ketone with hydroxylamine, often in the form of hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a base. xisdxjxsu.asiabyjus.com The base is crucial for neutralizing the hydrochloric acid liberated during the reaction, thereby driving the equilibrium towards the formation of the oxime. Common bases used include sodium carbonate and sodium bicarbonate. google.com

The reaction conditions can be varied to optimize the yield and purity of the resulting this compound. A study detailed the synthesis where a mixture of 3α-hydroxy-10β-pinan-4-one, sodium bicarbonate, and hydroxylamine hydrochloride in a methanol-water solvent system was heated with stirring for 7 hours at 65-67°C. google.com This process resulted in a quantitative yield of a mixture of Z and E isomers of the corresponding hydroxy oxime. google.com

In another approach, a phase transfer catalyst, such as 2-ethylhexanoic acid, can be employed to facilitate the reaction between the water-insoluble ketone and the aqueous hydroxylamine solution. google.com This method can be carried out in the presence of an alkali metal or alkaline earth metal hydroxide (B78521) or carbonate. google.com The use of a catalyst like Fe₃O₄ has also been reported for the oximation of ketones, offering advantages such as ease of separation and reusability. orgchemres.org

Below is an interactive data table summarizing various reagents and conditions for the oximation of ketones.

| Ketone Substrate | Reagent System | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3α-hydroxy-10β-pinan-4-one | NH₂OH·HCl, NaHCO₃ | None | Methanol/Water | 65-67 | 7 | Quantitative | google.com |

| General Ketones | Hydroxylamine | 2-ethylhexanoic acid | Biphasic | Not Specified | Not Specified | Not Specified | google.com |

| Acetophenone (B1666503) | NH₂OH·HCl | Fe₃O₄ | Solvent-free | 110 | 0.42 | High | orgchemres.org |

| 5-Arylfuran-2-carbaldehydes | NH₂OH·HCl | Amino Acids | Ethanol (B145695) | Reflux | 4 | Not Specified | xisdxjxsu.asia |

Mechanistic Considerations in 3-Pinanone Oximation

The oximation of a ketone is a nucleophilic addition-elimination reaction. The mechanism commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3-pinanone. masterorganicchemistry.comyoutube.com This is followed by a proton transfer from the nitrogen to the oxygen atom, forming a carbinolamine intermediate. masterorganicchemistry.com The reaction proceeds through the elimination of a water molecule from the carbinolamine, facilitated by protonation of the hydroxyl group under acidic conditions, to form the C=N double bond of the oxime. byjus.commasterorganicchemistry.com

The reaction is typically reversible and the equilibrium can be influenced by factors such as pH and the removal of water.

Stereoselective Synthesis of this compound Isomers

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The synthesis of a specific isomer is a significant challenge in organic synthesis. nih.gov The stereochemical outcome of the oximation of 3-pinanone can be influenced by the reaction conditions and the specific reagents used.

For instance, the oximation of 3α-hydroxy-10β-pinan-4-one was found to produce a mixture of Z and E isomers with a ratio of 42:58. google.com The separation of these isomers can often be achieved by techniques such as column chromatography. google.com

Visible-light-mediated energy transfer catalysis has emerged as a mild and general method to achieve the Z isomers of aryl oximes through photoisomerization, which could potentially be applied to the stereoselective synthesis of this compound isomers. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as temperature, reaction time, solvent, and the choice of catalyst can significantly impact the outcome of the synthesis. orgchemres.org

One study on the synthesis of (+)-2-hydroxy-3-pinanone from (-)-α-pinene investigated the effects of different oxidation systems, the amount of oxidant, reaction time, and temperature. The optimized conditions were found to be an α-pinene to KMnO₄ molar ratio of 1:2, using acetone (B3395972) and water as the solvent system at a ratio of 110:12 (mL:mL), a reaction temperature of 0-5°C, and a reaction time of 5 hours. These conditions resulted in a product purity of 92.1% and a yield of 76.1%.

The use of catalysts can also enhance reaction efficiency. For example, Fe₃O₄ as a catalyst in oximation reactions allows for easy separation using an external magnet and can be reused multiple times without a significant loss in activity. orgchemres.org Optimization of the reaction using acetophenone and hydroxylamine hydrochloride with Fe₃O₄ showed that a temperature of 110°C was optimal, with a slight increase in yield at 130°C but a significant reduction at 70°C. orgchemres.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of oximes to reduce waste, use less hazardous chemicals, and improve energy efficiency.

One green approach involves the use of solvent-free reaction conditions. The oximation of ketones catalyzed by Fe₃O₄ can be performed without a solvent, which simplifies the work-up procedure and reduces environmental impact. orgchemres.org

Another green strategy is the use of biocatalysts or environmentally friendly catalysts. Amino acids have been explored as excellent catalysts for the synthesis of oximes under mild conditions. xisdxjxsu.asia Additionally, the use of water as a solvent, whenever possible, aligns with the principles of green chemistry.

The development of in-situ hydrogen peroxide synthesis for the ammoximation of ketones offers a greener alternative to conventional methods that produce significant byproducts. acs.org This approach, utilizing a bifunctional catalyst, combines the direct synthesis of H₂O₂ and the ammoximation reaction in one pot. acs.org Furthermore, a green synthesis method for preparing nitroalkanes by oxime oxidation has been developed using nanoporous skeleton metal hybrid catalysts and hydrogen peroxide, allowing for catalyst recycling and high product purity and yield. patsnap.com

Reactivity and Reaction Mechanisms of 3 Pinanone Oxime

General Reactivity Patterns of Ketoximes with Specific Relevance to 3-Pinanone (B99554) Oxime

Ketoximes, such as 3-pinanone oxime, are a class of organic compounds characterized by a C=N double bond with a hydroxyl group attached to the nitrogen atom. This functional group imparts a versatile reactivity to the molecule. nsf.gov The properties of oximes, including their reactivity, can be influenced by the nature of the substituent on the oxygen atom. nsf.gov

A fundamental reaction of ketoximes is their conversion to amides through the Beckmann rearrangement, a reaction catalyzed by acids. wikipedia.orgbyjus.com The reaction begins with the protonation of the hydroxyl group, which creates a good leaving group. byjus.comyoutube.com Subsequently, the alkyl group positioned anti-periplanar (trans) to the leaving group migrates to the nitrogen, leading to the formation of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then attacked by water, and following deprotonation and tautomerization, the final amide product is formed. byjus.commasterorganicchemistry.com

The C=N bond of oximes can also undergo reduction to form amines. tsijournals.com However, the reduction of oximes can be challenging due to the potential for cleavage of the weak N-O bond, which can lead to the formation of primary amines as side products. researchgate.net The stereochemistry of the oxime, specifically its E/Z configuration, can also influence the outcome of its reactions. researchgate.netchem-station.com

Furthermore, the N-O bond in oximes can be cleaved under certain conditions to generate iminyl radicals. nsf.gov This reactivity has been exploited in various synthetic transformations, including their addition to π-systems. nsf.gov

Beckmann Rearrangement of this compound

The Beckmann rearrangement is a significant acid-induced transformation of oximes into amides. organic-chemistry.orgchem-station.com In the case of cyclic ketoximes like this compound, this rearrangement results in the formation of a ring-expanded lactam. chem-station.com This reaction is of considerable industrial importance, exemplified by the synthesis of ε-caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.orgchem-station.com

The mechanism of the Beckmann rearrangement is a well-established process in organic chemistry. byjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a good leaving group (water). youtube.commasterorganicchemistry.com This is followed by a concerted step where the alkyl group positioned trans to the leaving group migrates to the nitrogen atom, with simultaneous cleavage of the N-O bond. wikipedia.orgorganic-chemistry.org This migration avoids the formation of a highly unstable free nitrene. organic-chemistry.org

The result of this migration is the formation of a nitrilium ion intermediate. wikipedia.orgyoutube.com This electrophilic species is then attacked by a water molecule. wikipedia.orgmasterorganicchemistry.com The subsequent loss of a proton (deprotonation) and tautomerization of the resulting imidate leads to the final stable amide product. byjus.commasterorganicchemistry.com In the context of this compound, this process would lead to a ring-expanded lactam.

The Beckmann rearrangement is characterized by its high degree of stereospecificity. The group that migrates is invariably the one that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.org This stereochemical requirement dictates the regioselectivity of the reaction, meaning it determines which of the two groups attached to the oxime carbon will migrate and thus defines the structure of the resulting amide.

For ketoximes, which generally have a high barrier to inversion, the configuration of the starting oxime is crucial. organic-chemistry.org The rearrangement proceeds through the migration of the substituent "trans" to the hydroxyl group. organic-chemistry.org While E/Z isomerization of the oxime can occur under acidic conditions, the inherent migratory aptitude of the groups can also influence the outcome. chem-station.com The general order of migratory aptitude is aryl and alkenyl groups being more prone to migrate than tertiary alkyl groups, followed by secondary and then primary alkyl groups, a trend that correlates with the group's ability to stabilize a positive charge. chem-station.com

While strong acids like sulfuric acid and polyphosphoric acid are traditionally used to catalyze the Beckmann rearrangement, their corrosive nature and the production of significant waste have prompted the development of milder and more efficient catalytic systems. wikipedia.org A variety of reagents have been shown to promote this rearrangement, including tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org

Modern approaches have focused on the use of solid acid catalysts and other Lewis acids to facilitate the reaction under more environmentally benign conditions. For instance, a catalytic system composed of cyanuric chloride and zinc chloride has been developed for the efficient conversion of cyclic ketones to their corresponding lactams. wikipedia.orgnih.gov In this system, cyanuric chloride is proposed to activate the hydroxyl group through a nucleophilic aromatic substitution. wikipedia.org Other reported catalysts include various metal chlorides and organocatalytic systems. organic-chemistry.org

Table 1: Selected Catalytic Systems for the Beckmann Rearrangement

| Catalyst/Promoter | Conditions | Notes |

|---|---|---|

| Sulfuric Acid | High temperature (e.g., 130 °C) | Traditional method, but generates significant by-products. wikipedia.orgresearchgate.net |

| Polyphosphoric Acid | Acid catalyst | Commonly used strong acid. wikipedia.org |

| Tosyl Chloride | Milder conditions | Activates the hydroxyl group. wikipedia.org |

Regioselectivity and Stereoselectivity in the Beckmann Rearrangement of this compound

Reduction Reactions of this compound to Pinanamines

The reduction of oximes provides a direct route to the synthesis of amines. tsijournals.com In the case of this compound, this reaction would yield pinanamines, which are valuable chiral compounds. nih.govresearchgate.net However, the selective reduction of the oxime functionality can be complicated by the presence of other reducible groups within the molecule and the potential for N-O bond cleavage. tsijournals.comtandfonline.com

A variety of methods have been developed for the reduction of oximes to amines. Traditional methods often employ metal hydrides or catalytic hydrogenation. tandfonline.com However, these strong reducing conditions can lead to the reduction of other sensitive functional groups, such as ketones or carbon-carbon double bonds, which may be present in the substrate. tsijournals.comtandfonline.com

To achieve greater selectivity, milder and more specific reduction protocols have been investigated. One approach involves a two-step procedure where the oxime is first reduced to an intermediate imine, which is then further reduced to the amine. tandfonline.com A single-step procedure has also been developed using titanium(III) chloride in the presence of sodium cyanoborohydride (NaBH₃CN), which is a milder hydride source. tandfonline.com This method is particularly useful for substrates where the intermediate imine is prone to hydrolysis. tandfonline.com

Biocatalytic methods using yeast have also been explored for the reduction of oximes. tsijournals.com These methods offer the advantages of mild reaction conditions and high chemo-, regio-, and enantioselectivity. tsijournals.com Another selective method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of copper nanoparticles supported on charcoal, which has been shown to efficiently reduce oximes to amines in high yields. shirazu.ac.irresearchgate.net

Table 2: Methodologies for the Selective Reduction of Oximes

| Reagent/System | Conditions | Selectivity/Notes |

|---|---|---|

| Metal Hydrides (e.g., LiAlH₄) | Strong reducing conditions | Can reduce other functional groups. tandfonline.com |

| Catalytic Hydrogenation (e.g., Pd/C) | High pressure/temperature | Not selective for the oxime group in the presence of other reducible functionalities. tsijournals.com |

| TiCl₃ / NaBH₃CN | Methanol, buffered solution | Mild, one-pot procedure; compatible with ketones and double bonds. tandfonline.com |

| Yeast (Biocatalysis) | Mild, aqueous conditions | Can be highly chemo-, regio-, and enantioselective. tsijournals.com |

| NaBH₄ / Nano Cu on Charcoal | Refluxing ethanol (B145695) | Efficient and selective for the reduction of oximes to amines. shirazu.ac.irresearchgate.net |

| Zinc / Ammonium Formate | Refluxing conditions | Chemoselective reduction of oximes to amines. tsijournals.com |

Stereochemical Outcomes of Reduction Reactions of this compound

The reduction of this compound to the corresponding 3-pinanylamine is a stereoselective process, heavily influenced by the rigid and sterically hindered nature of the bicyclo[3.1.1]heptane skeleton. The stereochemical outcome is determined by the direction of attack of the reducing agent on the C=N double bond. This is analogous to the well-studied reduction of camphor, another bridged bicyclic ketone, where steric hindrance dictates the approach of the hydride. cerritos.edusci-hub.se

In the pinane (B1207555) framework, the C-6 and C-7 carbons form a one-carbon bridge, while the C-1, C-2, C-4, and C-5 carbons form a two-carbon bridge. The presence of two methyl groups on the C-6 carbon (the gem-dimethyl bridge) creates significant steric bulk on one face of the molecule. Consequently, reducing agents preferentially approach the C=N double bond from the less hindered face.

The reduction of ketoximes like this compound with complex metal hydrides such as lithium aluminum hydride (LiAlH₄) is a common method for synthesizing the corresponding primary amines. google.com The hydride attacks the carbon atom of the oxime, leading to an intermediate that, upon hydrolysis, yields the amine. The direction of this initial attack determines the stereochemistry of the resulting amine product.

Endo Attack: The reducing agent attacks from the same side as the gem-dimethyl bridge. This approach is sterically hindered and therefore less favorable.

Exo Attack: The reducing agent attacks from the side opposite to the gem-dimethyl bridge. This is the less hindered and therefore the preferred pathway.

For instance, the reduction of (1R, 5R)-3-pinanone oxime would be expected to yield a mixture of two diastereomeric amines. The major product would result from the exo attack of the hydride, leading to the amine group being in an endo position relative to the larger bridge, while the minor product would arise from endo attack. Research on the reduction of related hydroxylated pinanone oximes with LiAlH₄ confirms that the reaction proceeds with high stereoselectivity, yielding specific stereoisomers of the corresponding amino alcohols. google.com

| Type of Attack | Description | Expected Outcome | Resulting Stereoisomer (Example) |

|---|---|---|---|

| Exo Attack | Hydride approaches from the less hindered face, opposite the gem-dimethyl bridge. | Major Product | (1R,2S,3S,5R)-3-Aminopinane |

| Endo Attack | Hydride approaches from the more hindered face, on the same side as the gem-dimethyl bridge. | Minor Product | (1R,2S,3R,5R)-3-Aminopinane |

Derivatization and Functionalization Reactions of this compound

Alkylation and Acylation of the Oxime Group

The oxime group of this compound is an ambidentate nucleophile, capable of reacting with electrophiles at either the oxygen or nitrogen atom. acs.org However, O-functionalization is typically the major pathway, leading to the formation of oxime ethers and esters. These reactions are valuable for introducing a wide variety of functional groups onto the molecule.

Alkylation: O-alkylation is generally achieved by reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. google.comgoogle.com The base (e.g., sodium hydroxide (B78521), sodium methoxide) deprotonates the hydroxyl group to form a more nucleophilic oximate anion, which then displaces the halide in an Sₙ2 reaction. google.com Phase-transfer catalysis is another effective method, allowing the reaction to occur in a two-phase system (e.g., aqueous NaOH and an organic solvent) with a catalyst like tetradecylammonium bromide. tandfonline.com

Acylation: O-acylation involves the reaction of the oxime with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base or a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov This reaction leads to the formation of oxime esters. For example, isonicotinoyl chloride has been used for the rapid derivatization of oxime hydroxyls under aqueous conditions. nih.gov

These derivatization reactions provide access to a broad range of O-substituted 3-pinanone oximes, which can serve as intermediates in the synthesis of more complex molecules. organic-chemistry.org

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) | O-Methyl-3-pinanone oxime |

| Alkylation | Allyl Halides | Allyl Bromide | O-Allyl-3-pinanone oxime |

| Alkylation | Propargyl Halides | Propargyl Bromide | O-Propargyl-3-pinanone oxime |

| Acylation | Acyl Chlorides | Acetyl Chloride (CH₃COCl) | O-Acetyl-3-pinanone oxime |

| Acylation | Acyl Chlorides | Isonicotinoyl Chloride | O-Isonicotinoyl-3-pinanone oxime |

Functionalization of the Pinane Skeleton in this compound

Beyond reactions at the oxime group, the pinane skeleton itself is susceptible to a variety of transformations. The inherent strain in the bicyclo[3.1.1]heptane system makes it prone to rearrangements and ring-opening reactions, particularly under acidic conditions. researchgate.netrsc.org While the oxime group is present, these reactions can lead to novel, functionalized scaffolds.

The pinane framework can undergo acid-catalyzed rearrangements, potentially transforming the skeleton into fenchone (B1672492) or camphor-type structures. acs.org For example, treatment of hydroxylated pinene derivatives with Brønsted or Lewis acids can trigger cascade reactions involving semipinacol-type rearrangements. acs.org Similar reactivity could be envisioned for this compound, where protonation of the oxime could initiate skeletal reorganization.

Furthermore, functionalization can be achieved at positions on the carbon skeleton. The C-4 position, being alpha to the C=N bond, is activated towards deprotonation. This allows for α-alkylation via the formation of an aza-enolate intermediate, a strategy that has been successfully employed in the asymmetric synthesis of α-alkylated amines using chiral Schiff bases derived from the related (+)-2-hydroxy-3-pinanone. tubitak.gov.tr This approach enables the introduction of new substituents onto the pinane ring with a high degree of stereocontrol.

Other potential transformations include reactions that open the strained four-membered ring. For instance, the 'chlorooxidation' of pinanols (which are structurally similar to 3-pinanone) with hypochloric acid leads to the formation of functionalized dimethylcyclobutane derivatives, demonstrating that the core structure can be selectively cleaved and functionalized. researchgate.netnih.gov

| Reaction Type | Key Reagents/Conditions | Potential Product Type | Relevant Finding |

|---|---|---|---|

| Skeletal Rearrangement | Brønsted or Lewis Acids | Fenchone or Camphor derivatives | Acid-catalyzed cascades are known for hydroxylated pinene derivatives. acs.org |

| α-Alkylation (at C-4) | Strong Base (e.g., LDA), Alkyl Halide | 4-Alkyl-3-pinanone oxime | Analogous α-alkylation is efficient for related chiral Schiff bases. tubitak.gov.tr |

| Ring Opening | Oxidative/Acidic Conditions | Functionalized cyclobutane (B1203170) derivatives | Chlorooxidation of related pinanols opens the bicyclic system. researchgate.netnih.gov |

Structural Elucidation and Conformational Analysis of 3 Pinanone Oxime

Advanced Spectroscopic Characterization Techniques for 3-Pinanone (B99554) Oxime

A suite of spectroscopic techniques is employed to deliver a comprehensive characterization of 3-pinanone oxime and its isomers. These methods probe the nuclear, electronic, and vibrational properties of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) of this compound and its Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. The presence of the oxime group (C=N-OH) introduces the possibility of geometric isomerism, leading to distinct (E) and (Z) isomers, which are distinguishable by NMR.

The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra are highly sensitive to the stereochemistry of the molecule. For instance, the spatial orientation of the hydroxyl group relative to the pinane (B1207555) skeleton influences the magnetic shielding of nearby nuclei. This distinction allows for the unambiguous identification and quantification of each isomer in a mixture. google.com

Detailed NMR data for derivatives like 3-hydroxy-10β-pinan-4-one oxime illustrate the power of this technique. In DMSO-d6, the signals for the methyl groups and the protons on the bicyclic frame show distinct chemical shifts for the (Z) and (E) isomers. For example, in a related Z-oxime, the hydroxyl proton of the oxime group (=N-OH) appears as a singlet at δ 10.62 ppm, while the methyl protons show characteristic shifts, such as a singlet at 0.77 ppm and a doublet at 1.14 ppm. google.com The ¹³C NMR spectrum is equally informative, with the carbon of the C=N bond appearing at approximately 163.1 ppm for the Z-isomer. google.com

Table 1: Representative ¹H NMR Data for a (Z)-3-Hydroxy-10β-pinan-4-one Oxime Derivative Data recorded in DMSO-d6. Source: google.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| =N-OH | 10.62 | s |

| -OH | 4.58 | d (J = 2.9) |

| CH-3 | 4.45 | dd (J = 3.1 + 3.2) |

| CH3-9 | 1.28 | s |

| CH3-10 | 1.14 | d (J = 7.4) |

Table 2: Representative ¹³C NMR Data for a (Z)-3-Hydroxy-10β-pinan-4-one Oxime Derivative Data recorded in DMSO-d6. Source: google.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C=N) | 163.1 |

| C-3 | 68.4 |

| C-5 | 48.0 |

| C-1 | 46.9 |

| C-2 | 43.2 |

| C-6 | 40.0 |

| C-7 | 29.5 |

| C-9 | 26.8 |

| C-8 | 25.0 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of this compound

Chiroptical techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light. libretexts.org

ORD measures the change in optical rotation as a function of wavelength, and the resulting curve, particularly the sign and magnitude of Cotton effects, can be correlated with specific stereochemical features. rsc.org CD measures the difference in absorption of left and right circularly polarized light (Δε), providing information about the electronic transitions within the chiral molecule. libretexts.org

Mass Spectrometry for Structural Confirmation and Fragmentation Studies of this compound

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. The molecular formula of this compound is C10H17NO, corresponding to a molecular weight of approximately 167.25 g/mol . In a typical mass spectrum, a molecular ion peak (M+) would be observed that confirms this mass.

The fragmentation of this compound under ionization, typically electron ionization (EI), provides valuable structural information. The bicyclic pinane skeleton and the oxime functional group dictate the fragmentation pathways. Common fragmentation patterns for related terpenoid ketones and oximes include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the C=N group.

Loss of small neutral molecules: Elimination of H2O, NO, or OH from the molecular ion.

Ring fragmentation: Characteristic cleavage of the bicyclic pinane structure, often leading to the loss of hydrocarbon fragments.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of their elemental composition and further confirming the structure of this compound. uv.mx

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. eag.com These two techniques are complementary and provide a detailed fingerprint of the molecule's structure.

The FTIR spectrum of this compound and its derivatives reveals key absorption bands. A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. The C=N stretching vibration typically appears in the 1620-1680 cm⁻¹ range. google.com Other significant peaks correspond to C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups of the pinane framework.

Raman spectroscopy provides complementary information, particularly for the C=N double bond and the carbon skeleton, which may show strong signals where the corresponding IR absorptions are weak. researchgate.net

Table 3: Characteristic IR Absorption Bands for a (Z)-3-Hydroxy-10β-pinan-4-one Oxime Derivative Source: google.com

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3259 |

| C-H Stretch | 2955 |

| C=N Stretch | 1653 |

| C-H Bend | 1467, 1384 |

| C-O Stretch | 1037 |

X-ray Crystallographic Studies of this compound and its Crystalline Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unambiguous structural elucidation. nih.gov

While a crystal structure for the parent this compound may not be widely reported, studies on its crystalline derivatives, such as metal complexes or other modified forms, have been conducted. academie-sciences.fr For example, X-ray diffraction analysis of palladium complexes with α-amino-oxime ligands derived from the pinane skeleton has confirmed the N-N chelation of the ligands to the metal center. academie-sciences.fr

In such studies, the crystal structure analysis unambiguously determines the (E) or (Z) configuration of the oxime's C=N double bond. mdpi.com It also reveals the precise conformation of the bicyclic pinane ring, typically a chair or boat-like conformation, and the orientation of its substituents. This information is crucial for understanding the steric and electronic properties that govern the molecule's reactivity and interactions. acsmedchem.org

Conformational Dynamics and Isomerism in this compound

The structure of this compound is characterized by two main types of isomerism: geometric isomerism and conformational isomerism.

Geometric Isomerism: The presence of the carbon-nitrogen double bond (C=N) in the oxime functional group gives rise to (E) and (Z) geometric isomers (diastereomers). libretexts.org These isomers differ in the spatial arrangement of the hydroxyl group (-OH) and the pinane ring relative to the C=N bond. The (E) and (Z) isomers possess different physical and spectroscopic properties and can be distinguished and often separated using techniques like chromatography or crystallization. NMR spectroscopy is particularly effective for identifying and quantifying the ratio of these isomers in a sample, as the different spatial arrangements lead to distinct chemical shifts for the nuclei near the oxime group. google.com

Syn/Anti Isomerism of the Oxime Group

The formation of an oxime from a ketone like 3-pinanone introduces a carbon-nitrogen double bond (C=N), which gives rise to geometric isomerism. These isomers are historically referred to as syn and anti, although the modern IUPAC nomenclature prefers the E/Z designation. doubtnut.comgoogle.com In the context of ketoximes, the syn and anti descriptors relate the position of the hydroxyl (-OH) group to the other substituents on the C=N double bond. For an unsymmetrical ketone like 3-pinanone, two distinct isomers can be formed: the E-isomer and the Z-isomer. thieme-connect.de

The synthesis of oximes from ketones often yields a mixture of the two geometric isomers, which can be challenging to separate. researchgate.net However, their distinct physical and spectroscopic properties allow for their identification and characterization. Research on closely related pinane-based oximes demonstrates that these isomers can be separated and distinguished using techniques like column chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

For instance, in a study on the oximes of 3-hydroxy-4-pinanone, the Z and E isomers were successfully separated and characterized. google.com The isomers exhibited different physical properties, such as their state (oil vs. crystalline solid) and specific rotation, as well as distinct signals in their NMR spectra. google.com The orientation of the N-OH group relative to the bulky pinane skeleton significantly influences the chemical environment of nearby protons and carbons, leading to different chemical shifts in their respective NMR spectra. nih.gov This difference is a key tool for assigning the stereochemistry of each isomer.

The table below illustrates the type of data used to differentiate between the geometric isomers of a pinane-based oxime, based on findings for a closely related analogue. google.com

Table 1: Comparative Data for E/Z Isomers of a Pinane Oxime Derivative google.com

| Property | Z-Isomer | E-Isomer |

|---|---|---|

| Physical State | Oil | Crystalline Solid |

| Rf Value (Petroleum ether-diethyl ether) | 0.64 | 0.41 |

| Specific Rotation [α]D | +9.1° (c 0.5, EtOH) | -58.8° (c 0.9, EtOH) |

| 1H NMR (δ, ppm, =N-OH) | 10.62 (s) | 10.2 (s) |

| 13C NMR (δ, ppm, C=N) | 163.1 | 162.9 |

Conformational Analysis of the Bicyclic Pinane Skeleton

Detailed conformational studies on various pinane derivatives have been conducted using advanced NMR spectroscopy techniques, which provide insight into the spatial arrangement of the atoms. research-nexus.netcapes.gov.br These studies reveal that the six-membered ring of the pinane skeleton typically adopts a "Y-shaped" or a flattened boat-like conformation. capes.gov.br In this arrangement, the four-membered ring puckers the six-membered ring, forcing it into a constrained geometry.

The exact conformation is influenced by the substituents on the ring. For example, in pinocarvone, which is structurally similar to 3-pinanone, the conformation is described as Y-shaped. capes.gov.br In other derivatives, the conformation is an intermediate between a Y-shape and a bridged chair, where the C3 carbon is bent away from the gem-dimethyl bridge (C6, C7 methyl groups). capes.gov.br The presence of the oxime group at the C3 position in this compound would further influence the conformational preference due to steric and electronic interactions. The analysis of proton-proton coupling constants and chemical shifts in NMR spectra allows for the precise determination of these conformations. research-nexus.netcapes.gov.br

Table 2: Conformational Features of the Pinane Skeleton

| Structural Feature | Description | Reference |

|---|---|---|

| Core Skeleton | Bicyclo[3.1.1]heptane | research-nexus.net |

| Predominant Conformation | Strained, often described as "Y-shaped" or a flattened boat. | capes.gov.br |

| Key Influencing Factor | The four-membered ring fused to the six-membered ring creates significant strain and dictates the overall shape. | capes.gov.br |

| Analytical Technique | 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for conformational analysis. | research-nexus.net |

Theoretical and Computational Studies of 3 Pinanone Oxime

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity of 3-Pinanone (B99554) Oxime

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations can elucidate various properties of 3-pinanone oxime, including its molecular geometry, orbital energies, and reactivity indicators.

Molecular Geometry and Stability: DFT calculations can predict the optimized three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. For bicyclic systems like the pinane (B1207555) framework, which possesses inherent strain, DFT can accurately model the geometry. mdpi.com Studies on similar bicyclic monoterpenoids have demonstrated that DFT methods, such as B3LYP with basis sets like 6-311+G(2d,p), provide geometries in good agreement with experimental data. mdpi.com

Electronic Properties and Reactivity: The electronic character of this compound can be extensively analyzed using DFT. Key parameters that offer insights into reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ucdavis.edu A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In a typical oxime, the region around the oxygen atom is expected to be electron-rich (negative potential), making it susceptible to electrophilic attack, while the regions around the hydrogen atoms are generally electron-poor (positive potential).

Global reactivity descriptors, which can be derived from DFT calculations, provide quantitative measures of reactivity. These are outlined in the table below.

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the molecule. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A harder molecule is less reactive. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; a larger value indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of the molecule to accept electrons. |

While specific values for this compound are not available, studies on other heterocyclic organic compounds have successfully used these descriptors to predict their chemical behavior. ucdavis.edunih.govplos.org

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ucdavis.edu This technique can provide a detailed understanding of the conformational dynamics of this compound and its interactions with solvents or other molecules.

An MD simulation for this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The CHARMM and AMBER force fields are commonly used for organic molecules. The simulation would then solve Newton's equations of motion for the system, generating trajectories of all atoms.

Conformational Analysis: The bicyclic pinane skeleton of this compound has a degree of rigidity, but the oxime group and its orientation can lead to different conformers. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated conformations in a given environment (e.g., in a solvent like ethanol (B145695) or water).

Solvation and Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. By simulating this compound in a solvent box, one can analyze the formation and dynamics of hydrogen bonds between the oxime's hydroxyl group and solvent molecules. This is critical for understanding its solubility and reactivity in solution. A study on indirubin-3'-oxime, for instance, used 100 ns molecular dynamics simulations to confirm the stability of its complex with an enzyme, highlighting the utility of this method in studying intermolecular interactions. nih.gov

The general workflow for an MD simulation of this compound would be:

System Setup: Place the this compound molecule in a simulation box filled with solvent molecules (e.g., water).

Energy Minimization: Optimize the geometry of the system to remove any unfavorable atomic clashes.

Equilibration: Gradually heat the system to the desired temperature and adjust the pressure to equilibrate the system.

Production Run: Run the simulation for a desired length of time (from nanoseconds to microseconds) to collect data on the atomic trajectories.

Analysis: Analyze the trajectories to obtain information on conformational changes, intermolecular interactions (like hydrogen bonds), and other dynamic properties.

Prediction of Spectroscopic Properties of this compound via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming experimental data and aiding in the structural elucidation of molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP or mPW1PW91, has been shown to provide accurate NMR chemical shift predictions for complex organic molecules, including those with strained bicyclic frameworks like borneol derivatives. mdpi.com For this compound, these calculations could help in the unambiguous assignment of all proton and carbon signals, which can be challenging experimentally due to the complex, non-symmetric structure. The accuracy of the predictions can be improved by considering solvent effects using models like the Polarizable Continuum Model (PCM). mdpi.comgithub.io A study on other oximes demonstrated that DFT calculations of NMR chemical shifts were instrumental in determining the E/Z stereochemistry of the oxime double bond. nih.gov

The typical workflow for NMR prediction is as follows:

Optimize the molecular geometry using a chosen DFT functional and basis set.

Perform GIAO calculations on the optimized geometry to compute the isotropic magnetic shielding constants.

Calculate the chemical shifts by referencing the computed shielding constants to that of a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Vibrational Spectroscopy (IR): DFT calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the O-H stretch of the oxime group, the C=N stretch, or various C-H bending and stretching modes of the pinane skeleton. Comparing the computed spectrum with the experimental one can help confirm the structure and identify characteristic functional groups.

Reaction Pathway Modeling for Transformations Involving this compound

Computational chemistry is an invaluable tool for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. A key transformation for this compound is the Beckmann rearrangement.

Beckmann Rearrangement: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. perlego.com In the case of a cyclic ketoxime like this compound, this rearrangement would lead to a lactam (a cyclic amide). The reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group migrating. bdu.ac.in

Computational modeling of this reaction for this compound would involve:

Locating Reactants, Products, and Intermediates: The geometries of the starting oxime, the resulting lactam, and any reaction intermediates (such as a nitrilium ion) would be optimized. perlego.combdu.ac.in

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods can locate the TS geometry connecting the reactant and the intermediate or product.

Calculating Activation Energy: The energy difference between the reactant and the transition state gives the activation energy barrier, which determines the reaction rate.

Solvent Effects: The inclusion of solvent effects, either explicitly with individual solvent molecules or implicitly with a continuum model, is crucial as the Beckmann rearrangement is often carried out in a polar solvent and catalyzed by acid. bdu.ac.in

A computational study on the Beckmann rearrangement of acetone (B3395972) oxime showed that the mechanism involves the participation of solvent molecules and a proton in stabilizing the leaving group and the transition state. bdu.ac.in For this compound, such a study would clarify the migratory aptitude of the different alkyl groups attached to the C=N bond and predict the structure of the resulting lactam. A review on the pinene scaffold mentions that in the Beckmann rearrangement of β-pinene oxime, the chirality is preserved. rsc.org

Applications of 3 Pinanone Oxime in Organic Synthesis and Catalysis

3-Pinanone (B99554) Oxime as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a specific configuration. wikipedia.org The auxiliary is then removed to yield the enantiomerically enriched product. 3-Pinanone oxime and its derivatives, such as 2-hydroxy-3-pinanone, have proven to be effective chiral auxiliaries in various asymmetric transformations. thieme-connect.detubitak.gov.tr

Stereoselective alkylation is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries derived from 3-pinanone have been successfully utilized to control the stereochemistry of these reactions. For instance, chiral Schiff bases formed from the condensation of amines with 2-hydroxy-3-pinanone can be deprotonated and then alkylated with high diastereoselectivity. tubitak.gov.tr

Research has shown that the bulky and rigid pinane (B1207555) framework effectively shields one face of the intermediate enolate, directing the incoming electrophile (the alkylating agent) to the opposite, less hindered face. This steric control leads to the preferential formation of one diastereomer over the other. Excellent stereoselectivities have been reported using 2-hydroxy-3-pinanone as a chiral auxiliary, which is readily available from the oxidation of naturally occurring α-pinenes. thieme-connect.de This methodology has been particularly effective for the α-alkylation of benzylic amines and in the synthesis of α-alkylated arylmethanamines. thieme-connect.detubitak.gov.tr

A notable example involves the alkylation of chiral Schiff bases derived from 1-(2-heteroaryl)methylamines and (+)-2-hydroxy-3-pinanone. This method has been shown to be highly efficient for pyridine (B92270) and furan (B31954) moieties, yielding the corresponding amines with excellent enantiomeric excesses (ee) of 88–98% after the removal of the chiral auxiliary. tubitak.gov.tr

| Substrate Type | Chiral Auxiliary | Reaction | Key Finding | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Benzylic Amines | 2-Hydroxy-3-pinanone derivative | α-Alkylation | High stereocontrol at the alkylation step | High | thieme-connect.de |

| 1-(2-pyridyl)methylamine | (+)-2-Hydroxy-3-pinanone | α-Alkylation | Efficient for pyridine moieties | 88-98% | tubitak.gov.tr |

| 1-(2-furyl)methylamine | (+)-2-Hydroxy-3-pinanone | α-Alkylation | Efficient for furan moieties | 88-98% | tubitak.gov.tr |

| N-(Arylacetyl)oxazolidinones | Zirconium enolates | α-Tertiary Alkylation | Highly diastereoselective installation of a quaternary carbon | High d.r. | nih.gov |

The application of this compound as a chiral auxiliary extends beyond simple alkylations to the asymmetric synthesis of a wide array of nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products. chimia.ch

Amines: As previously discussed, the alkylation of Schiff bases derived from 2-hydroxy-3-pinanone is a powerful method for preparing chiral α-substituted amines. thieme-connect.detubitak.gov.tr This strategy has been applied to the synthesis of α-(heteroaryl)alkylamines, which are important structural motifs. tubitak.gov.tr

Amino Acids: Unnatural amino acids are crucial building blocks in medicinal chemistry. The use of (+)-(1R,2R,5R)-2-hydroxy-3-pinanone to form a Schiff base with aminoacetonitrile (B1212223) has been explored as a route to synthesize oxadiazolone-containing aminonitriles, which are precursors to unnatural amino acids. uantwerpen.be The bulky nature of the pinanone auxiliary is expected to direct the stereoselective addition of nucleophiles, favoring the L-amino acid configuration. uantwerpen.be

Heterocycles: The methodology has been extended to the synthesis of chiral nitrogen-containing heterocycles. For example, the asymmetric synthesis of 1-alkyl-1,2,3,4-tetrahydroisoquinolines has been achieved with high enantiomeric excess through the alkylation of their corresponding imines derived from 2-hydroxy-3-pinanone derivatives. thieme-connect.de This approach has also been successfully applied to the synthesis of chiral benzazepines. thieme-connect.de

Hydrolysis is a common method for cleaving the imine or Schiff base linkage. This can be achieved under various conditions, including treatment with aqueous acids like citric acid or titanium(III) chloride. thieme-connect.deuantwerpen.be For example, the chiral auxiliary can be recovered without racemization from the oxime using aqueous titanium(III) chloride. thieme-connect.de In other cases, hydrazinolysis in the presence of an acid catalyst has been employed to release the chiral amine product. thieme-connect.de Following the cleavage, the recovered 2-hydroxy-3-pinanone auxiliary can often be purified by methods such as radial chromatography and reused. thieme-connect.de

Role in Asymmetric Synthesis of Nitrogen-Containing Compounds (e.g., Amines, Amino Acids, Heterocycles)

Precursor Role of this compound in the Development of Chiral Ligands for Asymmetric Catalysis

Beyond its direct use as a chiral auxiliary, this compound and its derivatives are valuable starting materials for the synthesis of chiral ligands. researchgate.netresearchgate.netnih.gov These ligands can be coordinated to metal centers to create chiral catalysts that can induce enantioselectivity in a wide range of chemical transformations. The pinane scaffold provides a rigid and sterically defined environment that influences the coordination geometry around the metal and, consequently, the stereochemical outcome of the catalyzed reaction. rsc.org

A variety of chiral ligands have been synthesized from 3-pinanone derivatives. These often involve the introduction of additional donor atoms to create bidentate or polydentate ligands capable of chelating to a metal ion. For example, amino oximes, diimines, and diamines have been prepared from 2α-hydroxypinan-3-one and its oxime. researchgate.netresearchgate.net

These pinane-based ligands have been used to form complexes with various transition metals, including palladium (Pd), copper (Cu), and ruthenium (Ru). researchgate.netresearchgate.netresearchgate.net For instance, 2-(2-methoxyphenylamino)pinan-3-one E-oxime, derived from a natural terpene, has been reacted with palladium(II) chloride to form a 1:1 complex. researchgate.netresearchgate.net Similarly, chiral bis-α-sulfanyl oximes derived from α-pinene have been used to synthesize binuclear complexes with both copper(II) and palladium(II). researchgate.net The structures of many of these metal complexes have been characterized by techniques such as X-ray diffraction, which provides detailed information about their three-dimensional arrangement. researchgate.netresearchgate.net

| Ligand Type Derived from 3-Pinanone | Metal | Complex Type | Reference |

|---|---|---|---|

| 2-(2-methoxyphenylamino)pinan-3-one E-oxime | Pd(II) | 1:1 complex with PdCl2 | researchgate.netresearchgate.net |

| Chiral bis-α-sulfanyl oximes | Cu(II), Pd(II) | Binuclear complexes | researchgate.net |

| Diiminodiols and Diaminoethers | - | Precursors for azolium salts and phosphinediamide oxides | researchgate.net |

| Pinane amino alcohols | Ru | Complexes for ketone reduction | researchgate.net |

| Pinopyridines | - | Synthesized via metal complex catalysis | orcid.org |

The ultimate test of these chiral metal complexes is their performance in asymmetric catalysis. Complexes derived from this compound ligands have been evaluated in several important asymmetric reactions.

For example, ruthenium complexes bearing enantiopure β-aminoalcohol ligands derived from α-pinene have been used in the asymmetric transfer hydrogenation of acetophenone (B1666503), achieving high conversions. researchgate.net Palladium complexes with ligands derived from pinane have shown catalytic activity in asymmetric allylic substitution reactions. researchgate.net Furthermore, pinane amino alcohols, synthesized from enantiomerically pure 2α-hydroxypinan-3-one and its oxime, have proven to be useful ligands for catalytic applications in processes like the asymmetric reduction of prochiral ketones and Diels-Alder reactions. researchgate.netresearchgate.net While high conversions are often observed, the enantioselectivities can be modest in some cases, indicating that further ligand design and optimization are necessary to achieve higher levels of stereocontrol. researchgate.net

Synthesis of Metal Complexes with this compound Derived Ligands

Utilization of this compound in the Synthesis of Specialty Chemicals and Advanced Intermediates

This compound, derived from the naturally occurring monoterpenoid α-pinene, serves as a versatile chiral building block in organic synthesis. researchgate.netrsc.org Its rigid bicyclic pinane framework and the reactive oxime functionality make it a valuable precursor for creating a variety of specialty chemicals and advanced intermediates, particularly those requiring high stereoselectivity.

A significant application of this compound lies in the synthesis of chiral β-amino acids and their derivatives. univie.ac.athilarispublisher.com These compounds are of considerable interest in medicinal chemistry and materials science due to their ability to form stable secondary structures in peptides (β-peptides) and their roles as components in biologically active molecules. nih.govresearchgate.net For instance, derivatives of this compound can be transformed into enantiomerically pure β-amino alcohols, which are not only valuable intermediates but can also act as organocatalysts in asymmetric reactions like aldol (B89426) additions. researchgate.net

The synthesis often involves the reduction of the oxime group to an amine, followed by further modifications. For example, the reduction of this compound with reagents like zinc powder can yield the corresponding amino ketone, which is a key intermediate for producing diastereomerically pure amino alcohols. researchgate.net These amino alcohols, such as 3-aminopinan-4-ols, have been successfully employed as organocatalysts. researchgate.net

Furthermore, the pinane skeleton derived from this compound is utilized to create chiral ligands for asymmetric catalysis. The stereochemical information embedded in the pinane structure can be transferred effectively during a catalytic cycle. For example, derivatives like 2α-hydroxypinan-3-one, which is closely related to 3-pinanone, and its oxime are used to synthesize C2-symmetrical ligands. researchgate.net These ligands can be complexed with metals such as palladium to form catalysts for various asymmetric transformations. orcid.orgresearchgate.net

The table below summarizes key intermediates and specialty chemicals synthesized using this compound and its close derivatives.

| Starting Material Derivative | Reagents/Conditions | Product | Application |

| This compound | Zinc, Acetic Acid | 3-Amino-pinan-2-one | Intermediate for β-amino alcohols researchgate.net |

| 3-Amino-pinan-2-one | NaBH₄, then LiAlH₄ | 3-Aminopinan-4-ols | Chiral Organocatalyst researchgate.net |

| 2α-Hydroxypinan-3-one | Aliphatic or Aromatic Diamines | C₂-Symmetrical Diiminodiols | Chiral Ligand Precursor researchgate.net |

| Diiminodiols | Reduction / Etherification | Diaminodiols / Diaminoethers | Chiral Ligands for Catalysis researchgate.net |

Applications in Chemo-Enzymatic Synthesis Involving this compound

Chemo-enzymatic synthesis combines the high selectivity of biocatalysts with the broad reaction scope of traditional organic chemistry to construct complex molecules efficiently. beilstein-journals.orgnih.gov This approach is particularly advantageous for creating enantiomerically pure compounds by leveraging the stereospecificity of enzymes. thieme.de While specific, documented industrial-scale chemo-enzymatic processes starting directly from this compound are not widespread in publicly available literature, the potential for its use is significant based on known enzymatic transformations of similar substrates.

The integration of enzymes can occur at various stages of a synthetic route, including the functionalization of a core scaffold or the resolution of a racemic mixture. nih.gov For a molecule like this compound, several enzymatic reaction types could be envisioned.

Potential Enzymatic Transformations:

Kinetic Resolution: Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and amines. researchgate.net A chemo-enzymatic strategy could involve the chemical reduction of a racemic this compound derivative to a chiral alcohol or amine, followed by enzymatic acylation to separate the enantiomers. For instance, the lipase (B570770) PS from Burkholderia cepacia has been used to resolve alcohols in the synthesis of complex molecules. researchgate.net

Oxidoreductase-mediated Reactions: Oxidoreductases, such as ketone reductases or alcohol dehydrogenases, could be employed for the stereoselective reduction of the ketone precursor to 3-pinanone, yielding a specific stereoisomer of the corresponding alcohol, 3-pinanol. This chiral alcohol could then be converted to the oxime. Conversely, enzymes like cyclohexanone (B45756) monooxygenases (CHMOs) are known to catalyze Baeyer-Villiger oxidations on cyclic ketones, which could be a potential transformation for the pinanone skeleton, creating lactones as advanced intermediates. spinchem.com

Oxime-metabolizing Enzymes: Although less common, specific enzymes that act on oxime functionalities have been identified. For example, oxime-metabolizing enzymes can catalyze the conversion of oximes to the corresponding ketones or other nitrogen-containing compounds. chemrxiv.org A "pyruvate oxime:acetone (B3395972) oxime transferase" has been noted in pathway databases, indicating that enzymatic transamination reactions involving oximes are feasible. nih.gov Such an enzyme could potentially be used to convert this compound into other valuable intermediates in a highly selective manner.

The table below outlines hypothetical chemo-enzymatic steps involving this compound or its precursors, based on established enzyme classes.

| Substrate | Enzyme Class | Potential Reaction | Product |

| 3-Pinanone | Ketone Reductase (KRED) | Asymmetric Reduction | Enantiopure 3-Pinanol |

| Racemic Pinane-based Amino Alcohol | Lipase | Enantioselective Acylation | Resolved Amino Alcohol & Acylated Amine |

| 3-Pinanone | Cyclohexanone Monooxygenase (CHMO) | Baeyer-Villiger Oxidation | Bicyclic Lactone |

| This compound | Oxime Reductase / Hydrolase | Reduction or Hydrolysis | Chiral Amine or 3-Pinanone |

The integration of such biocatalytic steps could offer more sustainable and efficient routes to the chiral amines, alcohols, and ligands derived from this compound, reducing the reliance on chiral resolving agents or complex asymmetric chemical catalysts. rsc.org

Analytical Methodologies for 3 Pinanone Oxime Research

Chromatographic Techniques for Separation and Purity Assessment of 3-Pinanone (B99554) Oxime Isomers

Chromatography is an indispensable tool in the study of 3-pinanone oxime, allowing for the effective separation of complex mixtures and the assessment of both chemical and stereoisomeric purity. Gas and liquid chromatography are the most prominently used techniques.

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is widely used for the analysis of volatile terpene derivatives, including pinane (B1207555) skeletons like 3-pinanone. scribd.comnist.gov It is effective for monitoring the progress of reactions involving 3-pinanone and its oxime. For instance, Gas-Liquid Chromatography (GLC) has been utilized to analyze the composition of product mixtures in syntheses involving pinane structures. google.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound. Given that some terpene derivatives lack a strong chromophore for UV detection, derivatization may be employed. tcichemicals.com A general method for oxime determination involves reaction with an aromatic hydrazine (B178648), such as 2,4-dinitrophenylhydrazine, followed by liquid chromatographic separation of the resulting hydrazones and spectrophotometric detection. google.com

For direct analysis, reversed-phase HPLC is a common approach. Methodologies developed for other oximes can be adapted for this compound. For example, a quantitative analysis of aflatoxin B1-oxime was achieved using a reversed-phase column with a mobile phase of water, methanol, and acetonitrile (B52724), and UV detection at 365 nm. sci-hub.se Column chromatography using silica (B1680970) gel is also a fundamental technique for the purification and separation of this compound isomers from reaction mixtures, often employing solvent systems like petroleum ether-diethyl ether. google.comthieme-connect.de

Table 1: Illustrative Chromatographic Conditions for Oxime Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Stationary Phase/Column | Capillary columns (e.g., DB-5, HP-5MS) | Reversed-Phase (e.g., C18, ODS) sci-hub.seresearchgate.net; Silica Gel for column chromatography google.com |

| Mobile Phase/Carrier Gas | Inert gases (e.g., Helium, Hydrogen) | Acetonitrile/water or Methanol/water gradients google.comsci-hub.se |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) scribd.comgoogle.com | UV-Vis Detector (e.g., at 285 nm or 365 nm) sci-hub.seresearchgate.net |

| Application | Purity assessment, analysis of volatile derivatives | Quantitative analysis, separation of isomers, purification google.comsci-hub.segoogle.com |

When this compound or its parent ketone, 2-hydroxy-3-pinanone, is used as a chiral auxiliary in asymmetric synthesis, determining the enantiomeric excess (ee) of the products is paramount. tubitak.gov.trresearchgate.net Chiral chromatography, in both GC and HPLC formats, is the definitive method for this purpose.

The enantiomeric purity of various pinane derivatives has been successfully determined using HPLC with chiral stationary phases (CSPs). researchgate.net Commercially available chiral columns are frequently employed for these separations. For instance, the enantiomeric ratio of communesin analogs, synthesized using a (+)-2-hydroxy-3-pinanone auxiliary, was determined using a Chiralpak IA column. google.com Similarly, the ee values of α-(heteroaryl)alkylamines derived from chiral oxime ethers were ascertained by HPLC analysis on chiral stationary phases like Chiralpak AD or OD. tubitak.gov.tr Chiral GC columns, such as Lipodex A or Chirasil-L-Val, have also been used for the enantiomeric separation of related derivatives. tubitak.gov.tr

Table 2: Chiral Columns Used in the Analysis of Pinane-Derived Compounds

| Chiral Stationary Phase | Technique | Analyte Type | Reference |

|---|---|---|---|

| Chiralpak IA | HPLC | Communesin Analogs | google.com |

| Chiralpak AD / OD | HPLC | α-(Heteroaryl)alkylamines | tubitak.gov.tr |

| Chiralpak AD-H | HPLC | Pinane series β-amino alcohols | researchgate.net |

| Lipodex A | GC | α-(Heteroaryl)alkylamines | tubitak.gov.tr |

| Chirasil-L-Val | GC | α-(Heteroaryl)alkylamines | tubitak.gov.tr |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Spectrophotometric Methods for Quantitative Analysis of this compound in Research Samples

While chromatography is often preferred for its high specificity, spectrophotometric methods offer a simpler and more accessible alternative for the quantitative analysis of this compound in certain research contexts. google.com These methods typically rely on chemical reactions that convert the non-chromophoric oxime into a product with strong absorbance in the UV-visible range.

One established strategy involves a derivatization reaction. Oximes can be quantified by reacting them with an aromatic hydrazine in a stoichiometric excess. google.com The resulting hydrazone product can then be measured spectroscopically. google.com

Another approach, demonstrated for other ketoximes like cyclohexanone-oxime, involves acid hydrolysis of the oxime to generate hydroxylamine (B1172632). The hydroxylamine is then subjected to a series of reactions to produce a colored azo compound, which can be quantified spectrophotometrically at a specific wavelength, such as 520 nm. google.com A similar principle involves the formation of a colored complex with a metal ion; for example, after hydrolysis, the generated compound can form a red complex with ferric ions, which is measured around 500 nm. google.com

Direct UV-visible analysis is also possible, although it may lack the selectivity to differentiate the oxime from other UV-absorbing species in a mixture. google.com The absorbance of purified oxime solutions can be measured at their specific maximum absorption wavelength (λmax) for quantification. sci-hub.se For example, purified aflatoxin B1-oxime was quantified by reading its absorbance at 365 nm. sci-hub.se

Table 3: Summary of Spectrophotometric Approaches for Oxime Quantification

| Method | Principle | Detection Wavelength (Example) | Notes | Reference |

|---|---|---|---|---|

| Derivatization with Hydrazine | Formation of a chromophoric hydrazone. | Dependent on the specific hydrazone formed. | Increases selectivity and sensitivity. | google.com |

| Hydrolysis and Azo Dye Formation | Hydrolysis to hydroxylamine, followed by diazotization and coupling to form a colored azo compound. | ~520 nm | A multi-step method used for other ketoximes. | google.com |

| Hydrolysis and Metal Complexation | Formation of a colored complex with a metal ion (e.g., Fe³⁺). | ~500 nm | Relies on the chromogenic reaction of a hydrolysis product. | google.com |

| Direct UV Spectrophotometry | Direct measurement of UV absorbance of the oxime. | ~365 nm (for Aflatoxin B1-oxime) | Requires a purified sample to avoid interference. | sci-hub.se |

Advanced Research Perspectives and Emerging Areas for 3 Pinanone Oxime

Integration of 3-Pinanone (B99554) Oxime in Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. researchgate.netrsc.org The integration of 3-pinanone oxime and its derivatives into flow methodologies is an emerging area of interest, promising more efficient and sustainable synthetic routes.

The principles of flow chemistry are being applied to the synthesis of various complex molecules and building blocks. researchgate.netnih.gov For example, continuous flow systems have been developed for the synthesis of mitochondria-targeted phenolic derivatives, demonstrating the technology's capability in multi-step syntheses starting from natural products. nih.gov Given that this compound is derived from the natural product pinene, its derivatives, such as pinane-based amino alcohols, are prime candidates for synthesis using continuous flow methods. researchgate.netgoogle.com The application of flow chemistry could streamline the production of these valuable chiral ligands and intermediates, which are crucial for asymmetric synthesis. future4200.comresearchgate.net

Table 1: Potential Applications of Flow Chemistry to this compound Reactions

| Reaction Type | Advantage of Flow Chemistry | Potential Application for this compound |

|---|---|---|

| Beckmann Rearrangement | Improved safety via in-situ generation of hazardous reagents; enhanced temperature control. researchgate.net | Synthesis of pinane-derived lactams, which are precursors to polyamides. |

| Oximation | Precise control of reaction time and stoichiometry; potential for high-throughput screening. | Continuous synthesis of this compound from 3-pinanone and hydroxylamine (B1172632). byjus.com |

| Photochemical Reactions | Uniform light irradiation; efficient removal of products from the reaction zone. researchgate.net | Light-induced reactions of this compound, such as the generation of amidyl radicals for C-H functionalization. tesisenred.net |

Design of Novel Catalytic Systems Based on this compound

The chiral scaffold of this compound makes it an attractive platform for the design of new ligands and catalysts for asymmetric synthesis. Derivatives of 3-pinanone and its oxime have been successfully employed as chiral ligands in a variety of metal-catalyzed reactions, demonstrating their potential to induce high stereoselectivity. researchgate.netacademie-sciences.fr

Enantiomerically pure 2α-hydroxypinan-3-one and its corresponding oxime have been used to synthesize C2-symmetric diimines and diamines. researchgate.net These compounds serve as effective ligands in catalytic processes such as the asymmetric reduction of prochiral ketones and asymmetric alkylation of aldehydes. researchgate.net Furthermore, complexes formed between pinane-derived ligands and metals like titanium have been shown to catalyze the asymmetric trimethylsilylcyanation of aldehydes with high enantiomeric excess. acs.org

Palladium complexes featuring ligands derived from pinane (B1207555) oximes have been synthesized and structurally characterized. researchgate.netresearchgate.netresearchgate.net For example, 2-(2-methoxyphenylamino)pinan-3-one E-oxime, derived from pinanone, forms a 1:1 complex with palladium(II) chloride. researchgate.net These types of complexes, where the ligand coordinates to the metal through both the oxime nitrogen and another donor atom (e.g., an amino nitrogen), have been investigated for their catalytic activity. academie-sciences.fr While α-amino-oxime ligands derived from limonene (B3431351) have been tested in palladium-catalyzed allylic alkylation, showing good conversion but no enantioselectivity, the potential for pinane-based systems remains an active area of research. academie-sciences.fr The rigid pinane structure is expected to create a well-defined chiral environment around the metal center, which is crucial for effective stereocontrol.

Table 2: Catalytic Systems Derived from Pinanone and its Oxime

| Ligand/Catalyst Type | Metal Center | Application | Reference |

|---|---|---|---|

| C2-Symmetric Pinane Diiminodiols/Diaminodiols | Various | Asymmetric reduction of ketones, alkylation of aldehydes, Diels-Alder reactions. | researchgate.net |

| (+)-2-hydroxy-3-pinanone Complex | Titanium (TiCl₄) | Asymmetric trimethylsilylcyanation of benzaldehydes. | acs.org |

| 2-(2-methoxyphenylamino)pinan-3-one E-oxime Complex | Palladium (PdCl₂) | Potential for various catalytic transformations. | researchgate.netorcid.org |

Mechanistic Studies of Under-Explored Reactions of this compound

While the Beckmann rearrangement is the most well-documented reaction of oximes, the unique structure of this compound allows for other, less-explored transformations that warrant detailed mechanistic investigation. byjus.comorganic-chemistry.org Understanding these reaction pathways is key to unlocking the full synthetic potential of this compound.

Beckmann Rearrangement: The mechanism of the Beckmann rearrangement is generally understood to proceed via protonation of the oxime's hydroxyl group, creating a good leaving group (water). organic-chemistry.orgyoutube.com This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. researchgate.net Subsequent attack by water and tautomerization yields the final amide or lactam product. byjus.com For this compound, this rearrangement would lead to a bicyclic lactam, a valuable structural motif.

Intramolecular Oxime Transfer: Computational studies using density functional theory (DFT) have shed light on the mechanism of intramolecular oxime transfer reactions that lead to the formation of isoxazolines. nih.gov This type of reaction, applied to a suitably functionalized derivative of this compound, could provide a pathway to novel fused heterocyclic systems. The calculations predict that the water-addition and -expulsion steps represent the highest energy barriers in the reaction pathway, a finding consistent with experimental observations. nih.gov

Radical Reactions: Another emerging area is the use of oximes to generate nitrogen-centered radicals. tesisenred.net Upon light irradiation, the N–O bond of an oxime can undergo homolytic cleavage. In a suitably designed substrate, this can be followed by a 1,5-hydrogen atom transfer (1,5-HAT) and subsequent cyclization. This strategy has been used to synthesize imidazole (B134444) derivatives without the need for a transition metal catalyst. tesisenred.net Applying this photochemical approach to derivatives of this compound could enable novel C-H functionalization reactions on the pinane scaffold, leading to complex polycyclic alkaloids.

Potential for this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. wikipedia.org Host-guest chemistry, a central concept in this field, involves a "host" molecule that can bind a "guest" molecule or ion. wikipedia.org The rigid, pre-organized structure of the pinane skeleton, combined with the hydrogen-bonding and metal-coordinating capabilities of the oxime group, makes this compound an excellent candidate for constructing novel host molecules.

Terpene-based building blocks have been used to create macrocyclic compounds capable of acting as hosts. researchgate.net For example, C2-symmetric bis(α-amine oximes) derived from monoterpenes like (+)-3-carene and (−)-α-pinene can undergo cross-linking to form D2-symmetric macrocycles. researchgate.net These macrocycles possess a cavity and functional groups that can interact with guest species. Such systems can function as phase-transfer catalysts or as agents to enhance the solubility of inorganic salts in organic solvents. researchgate.net

Q & A

(Basic) What synthetic routes and characterization methods are recommended for 3-Pinanone oxime in laboratory settings?

Methodological Answer:

Synthesis of this compound typically involves the oximation of 3-Pinanone using hydroxylamine hydrochloride under acidic or neutral conditions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography is advised. Characterization should include:

- NMR Spectroscopy : Confirm oxime formation by observing the disappearance of the ketone carbonyl peak (~200-220 ppm in NMR) and the appearance of the oxime proton (~8-10 ppm in NMR) .

- IR Spectroscopy : Identify the C=N stretch (~1600 cm) and O-H stretch (~3200 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., via LC-MS or HRMS) .

(Advanced) How can Box-Behnken design (BBD) optimize reaction conditions for this compound hydrolysis?

Methodological Answer:

To optimize hydrolysis conditions (e.g., acid-catalyzed conversion to 3-Pinanone):

Select Variables : Reaction temperature (X1), catalyst concentration (X2), and water content (X3).

Define Levels : Assign low (-1), medium (0), and high (+1) values based on preliminary experiments (e.g., 60°C, 80°C, 100°C for X1) .

Response Target : Measure oxime conversion (%) via HPLC or titration .

Statistical Analysis : Use quadratic regression models (e.g., ) to predict optimal conditions. Validate with confirmatory experiments .

(Advanced) How do computational methods like DFT predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: